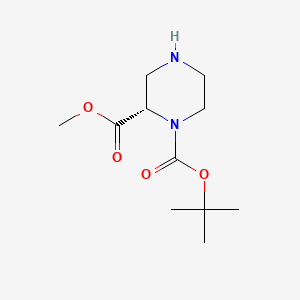

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXKHIPPSTYCKO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426858 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796096-64-5 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, a chiral piperazine derivative, stands as a pivotal intermediate in the landscape of contemporary pharmaceutical synthesis. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen and the methyl ester at the C2 position of the piperazine ring provides a stable yet versatile scaffold for the construction of complex, high-value molecules.[1][2] This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic and derivatization protocols, and its significant applications in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in the laboratory and beyond.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, with a remarkable number of top-selling small molecule drugs incorporating this heterocyclic system.[1] Its prevalence is attributed to the favorable physicochemical properties it imparts, such as enhanced solubility and basicity, which can significantly improve the pharmacokinetic profile of a drug candidate.[3] The introduction of a chiral center, as seen in this compound, adds a layer of stereochemical precision crucial for enantioselective drug design, particularly in the development of targeted therapies like kinase and protease inhibitors.[2]

This guide will delve into the core attributes of this valuable building block, providing the necessary technical foundation for its application in sophisticated synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and analysis.

Physical Properties

| Property | Value | Source |

| CAS Number | 796096-64-5 | [1][4] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][4] |

| Molecular Weight | 244.29 g/mol | [1][4] |

| Appearance | Colorless to light yellow solid-liquid mixture | [4] |

| Boiling Point (Predicted) | 321.3 ± 37.0 °C | [4] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [4] |

| Optical Activity | -89.2° (c=1.00 g/100ml , CHCl₃) | [4] |

| pKa (Predicted) | 7.25 ± 0.40 | [4] |

Note: Some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.

Spectroscopic Data

¹H NMR (DMSO-d₆): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H).

Mass Spectrum (MH⁺): 245.

It is recommended that researchers acquire and interpret their own analytical data for lot-specific confirmation of structure and purity.

Synthesis and Purification

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and enantiomeric purity. The following protocol is based on established methodologies for the synthesis of the (R)-enantiomer and is directly applicable to the (S)-enantiomer.

Synthetic Pathway Overview

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol details the esterification of (S)-1-N-Boc-piperazine-2-carboxylic acid.

Materials:

-

(S)-1-N-Boc-piperazine-2-carboxylic acid (1.0 eq.)

-

Methanol (as solvent)

-

Dichloromethane (DCM, as solvent)

-

Trimethylsilyldiazomethane (2M solution in hexanes, 1.4 eq.)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

7N Ammonia in methanol

Procedure:

-

In a 250 mL three-neck flask, dissolve (S)-1-N-Boc-piperazine-2-carboxylic acid (5 g) in methanol (100 mL) and dichloromethane (115 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise to the reaction mixture.

-

After the addition is complete, stir the mixture at room temperature for 16 hours.

-

Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.

-

Purify the crude product by silica gel column chromatography. Elute first with ethyl acetate to remove impurities, followed by a solution of 5% methanol/7N ammonia in ethyl acetate to obtain the pure product.

Key Chemical Transformations

The utility of this compound lies in its capacity to undergo selective transformations at its functional groups.

Boc Group Deprotection

The acid-labile nature of the Boc group allows for its selective removal, unmasking the N1 amine for further functionalization.

Caption: Workflow for Boc deprotection.

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Boc-protected piperazine in anhydrous DCM (at a concentration of approximately 0.1 M).

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

-

Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Materials:

-

This compound (1.0 eq.)

-

4M HCl in 1,4-dioxane solution

-

Methanol (optional co-solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-5 eq.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.

-

Upon completion, either remove the solvent under reduced pressure or precipitate the product by adding diethyl ether and collect by filtration.

-

To obtain the free base, suspend the residue or filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Ester Hydrolysis

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, providing a handle for amide bond formation and other coupling reactions.

Materials:

-

This compound (1.0 eq.)

-

Lithium hydroxide (LiOH) (1.0-1.5 eq.)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

1N HCl

-

Ethyl acetate

Procedure:

-

Dissolve the methyl ester in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

-

Add LiOH and stir the reaction at room temperature, monitoring by TLC or LC-MS.

-

Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

Applications in Drug Discovery and Development

This compound is a highly sought-after building block for the synthesis of biologically active molecules. Its rigid, chiral structure allows for the precise spatial orientation of pharmacophoric elements, which is critical for potent and selective interactions with biological targets.

While specific examples of marketed drugs synthesized directly from this intermediate are not readily found in the public domain, the broader class of chiral piperazine-2-carboxylic acid derivatives are integral to the synthesis of a wide range of therapeutic agents, including:

-

Kinase Inhibitors: The piperazine moiety often serves as a key linker or scaffold in ATP-competitive inhibitors.

-

GPCR Modulators: The basic nitrogen of the piperazine ring can engage in crucial ionic interactions with receptors.

-

Antiviral and Antibacterial Agents: The piperazine core is found in numerous compounds with antimicrobial activity.

The synthetic versatility of this compound, allowing for selective deprotection and functionalization at both the N1 and C2 positions, enables the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a testament to the power of strategic molecular design. Its combination of a stable protecting group, a reactive ester functionality, and a stereochemically defined core makes it an invaluable tool for medicinal chemists. This guide has provided a detailed technical overview of its properties and reactivity, equipping researchers with the knowledge to confidently and effectively incorporate this versatile building block into their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

References

- Smolecule. (2023, August 15). Buy this compound | 796096-64-5.

- ChemicalBook. This compound.

- BenchChem. (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5.

- BenchChem. Technical Support Center: Deprotection of Boc-Protected Piperazines.

- BenchChem. This compound | 796096-64-5.

- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? (n.d.).

- VSNCHEM. VP70008 1-N-BOC-piperazine-2-carboxylic acid methyl ester.

- Sigma-Aldrich. 1-N-BOC-piperazine-2-carboxylic acid methyl ester | 129799-15-1.

- Santa Cruz Biotechnology. This compound | CAS 796096-64-5.

- Chem-Impex. 1-Boc-piperazine-2-carboxylic acid.

- BenchChem. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6.

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.

- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- ResearchGate. (2025, December 5).

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.

Sources

An In-depth Technical Guide to (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, with CAS number 796096-64-5, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperazine ring with a defined stereocenter at the C2 position, a tert-butoxycarbonyl (Boc) protecting group at the N1 position, and a methyl ester at the C2 carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[1] The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with multiple biological targets and improve the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, analytical characterization, and applications of this important chiral intermediate, with a focus on field-proven insights and detailed methodologies to support researchers in their drug discovery endeavors.

Introduction: The Significance of the Chiral Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is prevalent in a wide array of FDA-approved drugs, demonstrating its importance in the development of therapeutic agents for various diseases, including cancer, infectious diseases, and central nervous system disorders. The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties, such as solubility, basicity, and receptor-binding affinity.

The introduction of a chiral center at the C2 position of the piperazine ring, as seen in this compound, adds a layer of stereochemical complexity that is crucial for enantioselective drug design. The specific (S)-configuration at this position is often critical for achieving high-potency and selective interactions with biological targets, particularly in the development of kinase inhibitors and protease-targeted therapies.[1] The Boc protecting group on the N1 nitrogen allows for selective reactions at the unprotected N4 nitrogen, while the methyl ester provides a handle for further modifications, such as amide bond formation. This orthogonal protecting group strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise control over their architecture.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 796096-64-5 | [2] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | [1][2] |

| Appearance | Colorless to light yellow solid-liquid mixture | |

| Optical Activity | [α]ᴅ: -89.2° (c=1.00 g/100ml , CHCl₃) | |

| Predicted Boiling Point | 321.3±37.0 °C | |

| Predicted Density | 1.118±0.06 g/cm³ | |

| Predicted pKa | 7.25±0.40 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.45 ppm), the methyl ester group (a singlet at ~3.67 ppm), and a series of multiplets for the piperazine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the ester at approximately 170.77 ppm, along with signals for the Boc carbonyl and the carbons of the piperazine ring.

-

Mass Spectrometry: Under electrospray ionization (ESI) conditions, the compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 245. Characteristic fragmentation of the Boc group, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), is a key diagnostic feature.[2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Several strategies can be employed to achieve the desired stereochemistry.

General Synthetic Approach

A common synthetic route involves a multi-step process:

-

Piperazine Ring Formation: The piperazine ring can be constructed through various cyclization reactions, often starting from readily available precursors.

-

Boc Protection: The selective protection of one of the piperazine nitrogens is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1] This mono-protection is crucial for directing subsequent reactions to the unprotected nitrogen.

-

Introduction of the Carboxylic Acid Moiety: The carboxylic acid group can be introduced at the C2 position through various carboxylation methods.

-

Esterification: The final step involves the esterification of the carboxylic acid with methanol to yield the methyl ester.[2]

dot

Caption: General synthetic workflow for this compound.

Achieving Enantioselectivity: The Role of Enzymatic Kinetic Resolution

A powerful method for obtaining the desired (S)-enantiomer with high enantiomeric purity is through enzymatic kinetic resolution.[1] Lipases, such as Lipase A from Candida antarctica (CAL-A), have been shown to be highly effective in the enantioselective acylation of racemic N-Boc-piperazine-2-carboxylic acid methyl esters.[1] This enzymatic process can achieve very high enantioselectivity, often with an E-factor greater than 200, making it a preferred method for producing enantiomerically pure materials for pharmaceutical applications.[1]

Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)

This protocol outlines a general procedure for the kinetic resolution of a racemic piperazine-2-carboxylic acid ester.

-

Reaction Setup: In a suitable flask, dissolve the racemic N-Boc-piperazine-2-carboxylic acid methyl ester in an appropriate organic solvent, such as tert-butyl methyl ether (TBME).

-

Enzyme Addition: Add the lipase (e.g., CAL-A) to the solution.

-

Acyl Donor Addition: Introduce an acyl donor, such as 2,2,2-trifluoroethyl butanoate.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted starting material and the acylated product.

-

Workup and Purification: Once the desired conversion and ee are achieved, quench the reaction and separate the unreacted (S)-enantiomer from the acylated (R)-enantiomer using standard purification techniques like column chromatography.

dot

Caption: Conceptual workflow of enzymatic kinetic resolution for obtaining the (S)-enantiomer.

Key Chemical Transformations

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for a range of chemical transformations.

Boc Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the N1-amine for further functionalization. This is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolution: Dissolve the this compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

dot

Caption: Mechanism of acid-catalyzed Boc deprotection.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a functional group for amide bond formation or other coupling reactions. This is typically achieved by treatment with an aqueous base, such as lithium hydroxide or sodium hydroxide, followed by acidic workup.

N-Arylation and N-Alkylation

The unprotected N4-nitrogen of the piperazine ring is nucleophilic and can readily undergo N-arylation or N-alkylation reactions. These reactions are fundamental in building the molecular complexity required for many drug candidates.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its applications span several therapeutic areas.

Kinase Inhibitors

The chiral piperazine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The piperazine moiety can serve as a linker to orient other pharmacophoric groups for optimal binding to the kinase active site. A notable example of the application of this building block is in the synthesis of furo-3-carboxamide derivatives that act as TrkA kinase inhibitors. A patent for these compounds explicitly lists this compound (CAS 796096-64-5) as a starting material.[3]

Central Nervous System (CNS) Agents

Piperazine derivatives are well-represented among drugs that target the central nervous system, including antipsychotics, antidepressants, and anxiolytics. The basic nitrogen atoms of the piperazine ring can improve the pharmacokinetic properties of these drugs, such as their ability to cross the blood-brain barrier.

Antiviral Agents

The piperazine scaffold is also found in several antiviral drugs. For instance, it is a key component of some HIV protease inhibitors.[4] The ability to introduce specific stereochemistry, as with the (S)-configuration of the title compound, is often critical for achieving potent antiviral activity.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Illustrative Chiral HPLC Method

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a suitable wavelength.

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

dot

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents [patents.google.com]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester molecular weight

An In-Depth Technical Guide to (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Authored by: A Senior Application Scientist

Introduction: A Cornerstone Chiral Building Block

This compound is a chiral piperazine derivative that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Its molecular structure, featuring a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group at the N1 position and a methyl ester at the C2 position, provides a unique combination of stability and reactivity.[2] The defined (S)-stereochemistry at the C2 position is crucial for its application in the enantioselective synthesis of complex drug candidates, particularly in the development of kinase and protease inhibitors.[1]

The piperazine scaffold itself is recognized as a "privileged structure" in drug discovery, with a significant number of top-selling small molecule drugs incorporating this heterocyclic system.[2] This prevalence is due to the favorable physicochemical properties that the piperazine ring imparts to molecules, including improved aqueous solubility and oral bioavailability. The strategic placement of the acid-labile Boc group allows for selective deprotection and subsequent functionalization, making this compound a versatile intermediate for constructing diverse molecular libraries.[2]

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Weight | 244.29 g/mol | [2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [2][3] |

| CAS Number | 796096-64-5 | [2][3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | [2] |

| Appearance | Colorless to light yellow Solid-Liquid Mixture | [3] |

| Boiling Point | 321.3±37.0 °C (Predicted) | [3] |

| Density | 1.118±0.06 g/cm³ (Predicted) | [3] |

| Optical Activity | [α]²⁰/D = -89.2° (c=1.00 g/100ml , CHCl₃) | [3] |

| Storage | 2-8°C (protect from light) | [3] |

Synthesis and Stereoselective Control

The synthesis of this compound involves a multi-step process that requires careful control to ensure high yield and, most importantly, high enantiomeric purity. The general synthetic strategy involves the formation of the piperazine ring, selective protection of one nitrogen atom, and subsequent esterification.[2]

Caption: General Synthetic Workflow.

Enantioselective Synthesis: The Role of Enzymatic Resolution

Achieving the desired (S)-enantiomer with high enantiomeric excess is paramount for its use in chiral drug synthesis. One of the most effective methods for this is enzymatic kinetic resolution. Lipase A from Candida antarctica (CAL-A) has been shown to be a highly efficient catalyst for the N-acylation of racemic piperazine-2-carboxylic acid derivatives.[1][4] This biocatalytic approach offers high enantioselectivity (E > 200), yielding the desired (S)-enantiomer with excellent purity.[1]

Experimental Protocol: Esterification of (S)-1-N-Boc-piperazine-2-carboxylic acid

This protocol provides a general methodology for the final esterification step, adapted from related procedures.[5]

-

Reaction Setup: In a round-bottom flask, dissolve (S)-1-N-Boc-piperazine-2-carboxylic acid (1 equivalent) in a mixture of methanol and dichloromethane.

-

Reagent Addition: Stir the mixture at room temperature. Slowly add a suitable esterification agent, such as trimethylsilyldiazomethane (a 2M solution in hexane, ~1.2 equivalents), dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product (typically an oil) via silica gel column chromatography to yield the pure this compound.[5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three key functional groups: the Boc-protected amine, the free secondary amine, and the methyl ester. This arrangement allows for a range of selective chemical transformations.

Caption: Core Reactivity Pathways.

Key Chemical Transformations

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2] Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently removes the Boc group, exposing the N1 amine. This is a crucial step for subsequent modifications, such as peptide bond formation at this position.[2]

-

Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid, (S)-1-N-Boc-piperazine-2-carboxylic acid.[2] This carboxylic acid is a key intermediate for forming amide bonds with various amines.

-

Coupling Reactions: The secondary amine within the piperazine ring (at the N4 position) is available for nucleophilic attack. It can be used in various coupling reactions, such as amide bond formation with activated carboxylic acids or alkylation reactions, allowing for the introduction of diverse substituents.[2]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing biologically active molecules.[1][2] Its structural features make it particularly useful in several therapeutic areas.

-

Pharmaceutical Development: It serves as a precursor for synthesizing a wide range of drug candidates. The piperazine moiety is a common feature in drugs targeting the central nervous system, including those with antidepressant effects.[2][6]

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors, used primarily in oncology, incorporate a piperazine ring in their structure.[7][] This scaffold can be functionalized to interact with the ATP-binding site of kinases.

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block for preparing complex chiral molecules and specialty chemicals.[1][2]

-

Peptide Synthesis: The compound can be used as a constrained amino acid analogue in the synthesis of peptidomimetics, potentially enhancing the stability and bioavailability of peptide-based therapeutics.[6]

Caption: Drug Discovery Workflow Integration.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are readily available from commercial suppliers and chemical databases.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Key signals would include the characteristic singlet for the nine protons of the Boc group, the singlet for the three methyl ester protons, and a series of multiplets for the diastereotopic protons on the piperazine ring.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. For this molecule, the expected MH+ peak would be at m/z 245, confirming the molecular formula C₁₁H₂₀N₂O₄.[5]

Caption: Spectroscopic Analysis Workflow.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with the orthogonal protecting group strategy enabled by the Boc and methyl ester functionalities, provides a robust platform for the efficient synthesis of complex, high-value chiral molecules. Its role as a key intermediate in the construction of novel therapeutics, particularly kinase inhibitors and CNS-active agents, underscores its value to researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

- This compound | 796096-64-5. Smolecule.

- This compound. ChemicalBook.

- This compound | 796096-64-5. Benchchem.

- (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5. Benchchem.

- This compound(796096-64-5) 1H NMR spectrum. ChemicalBook.

- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. X-MOL.

- 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. Benchchem.

- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

- 1-Boc-piperazine-2-carboxylic acid. Chem-Impex.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 796096-64-5 [smolecule.com]

- 3. This compound CAS#: 796096-64-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 9. This compound(796096-64-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of pharmaceutical development, chiral molecules are of paramount importance. The spatial arrangement of atoms can dramatically alter a compound's pharmacological and toxicological profile. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a quintessential example of a chiral building block, a versatile scaffold used in the synthesis of numerous biologically active compounds.[1][2] Its piperazine core is a privileged structure in medicinal chemistry, appearing in a significant number of top-selling drugs.[1] Therefore, the unambiguous confirmation of its structure—including its absolute stereochemistry—is not merely an academic exercise but a critical prerequisite for its use in research and drug development.

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this molecule. We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, detailing a self-validating workflow that ensures the highest degree of scientific integrity.

Molecular Blueprint: An Overview of the Target Compound

Before delving into the analytical methodologies, it is essential to understand the structural components of our target molecule.

-

Chemical Name: this compound

The molecule is composed of three key features:

-

A piperazine ring , a six-membered heterocycle containing two nitrogen atoms, which often imparts favorable pharmacokinetic properties.[1]

-

A tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen. This acid-labile group masks the reactivity of the secondary amine, allowing for selective chemical transformations elsewhere in the molecule.[1]

-

A methyl ester at the C2 position, which is adjacent to the chiral center. The stereochemistry at this C2 position is designated as (S), a critical feature that must be unequivocally confirmed.[2]

Caption: Structure of this compound.

The Analytical Workflow: An Integrated Approach

A single analytical technique is insufficient for complete structure elucidation. A synergistic and logical workflow is required, where each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for complete structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Composition

Expertise & Causality: We begin with Mass Spectrometry (MS) as a rapid and definitive method to confirm the molecular weight of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization method ideal for polar, thermally labile molecules like ours, minimizing in-source fragmentation and providing a clear molecular ion peak.[5][6] Positive ion mode (ESI+) is selected because the two nitrogen atoms in the piperazine ring are readily protonated.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for better ESI+ signal.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-500 to detect the parent ion.

-

Tandem MS (MS/MS): Isolate the primary molecular ion and subject it to Collision-Induced Dissociation (CID) to obtain a characteristic fragmentation pattern.[7]

-

Data Presentation: Expected Mass Spectrometric Data

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 245.1445 | ~245.14 | Protonated parent molecule. Primary confirmation of molecular weight. |

| [M+Na]⁺ | 267.1264 | ~267.13 | Sodium adduct, common in ESI and further confirms MW. |

| [M+H - 56]⁺ | 189.0921 | ~189.09 | Loss of isobutylene (C₄H₈) from the Boc group. A hallmark fragmentation.[6] |

| [M+H - 100]⁺ | 145.0866 | ~145.09 | Loss of the entire Boc group (C₅H₈O₂), leaving the deprotected piperazine core.[6] |

Trustworthiness: The high-resolution mass measurement of the [M+H]⁺ ion allows for the calculation of the elemental formula, which must match C₁₁H₂₁N₂O₄⁺. The observation of the characteristic neutral losses of 56 Da and 100 Da provides a self-validating fingerprint for the presence of the Boc protecting group.[6]

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a non-destructive technique that provides rapid confirmation of the key functional groups.[7] Its value lies in quickly verifying the presence of the ester and urethane carbonyls, which are core structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean crystal and subtract it from the sample spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2975 cm⁻¹ | C-H stretch | Aliphatic (Piperazine, Boc, Methyl) | Confirms the presence of sp³ hybridized C-H bonds. |

| ~1745 cm⁻¹ | C=O stretch | Ester | The strong absorption at this frequency is characteristic of an ester carbonyl.[8] |

| ~1695 cm⁻¹ | C=O stretch | Urethane (Boc Group) | This distinct carbonyl stretch confirms the Boc protecting group.[8][9] |

| ~1160 cm⁻¹ | C-O stretch | Ester & Urethane | Corroborates the presence of the ester and Boc functionalities. |

Trustworthiness: The presence of two distinct carbonyl peaks in the 1750-1690 cm⁻¹ region is a critical diagnostic feature. A single peak or the absence of these peaks would immediately invalidate the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo elucidation of organic molecules.[10][11] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with a well-defined residual solvent peak for referencing.

-

¹H NMR: Acquire a standard proton spectrum. This provides chemical shift, integration (proton count), and multiplicity (splitting pattern) data.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D COSY: This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons.

-

2D HSQC: This experiment correlates each proton with its directly attached carbon atom.

-

2D HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for piecing together the molecular fragments.

Data Presentation: Expected NMR Assignments (in CDCl₃)

| Atom Position(s) | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| Boc Group | |||

| C(CH₃)₃ | ~1.45, s, 9H | ~28.5 | Boc C=O, Boc C(CH₃)₃ |

| C(CH₃)₃ | - | ~80.5 | - |

| C=O | - | ~155.0 | - |

| Methyl Ester | |||

| OCH₃ | ~3.70, s, 3H | ~52.5 | Ester C=O |

| C=O | - | ~171.0 | - |

| Piperazine Ring | |||

| H-2 | ~4.7-4.9, m, 1H | ~54.0 | Ester C=O, C-3, C-6 |

| H-3 | ~3.0-3.3, m, 2H | ~45.0 | C-2, C-5 |

| H-4 (NH) | ~2.0-2.5, br s, 1H | - | C-3, C-5 |

| H-5 | ~2.8-3.0, m, 2H | ~46.0 | C-3, C-6 |

| H-6 | ~3.8-4.2 & ~3.0-3.3, m, 2H | ~40.0 | C-2, C-5, Boc C=O |

Trustworthiness & Interpretation:

-

¹H NMR: The nine-proton singlet around 1.45 ppm is the unmistakable signature of the tert-butyl group. The three-proton singlet around 3.70 ppm confirms the methyl ester. The remaining complex multiplets correspond to the seven protons on the piperazine ring.

-

¹³C NMR: The spectrum should show 11 distinct carbon signals, corresponding to the 11 unique carbons in the structure. Key signals include the two carbonyls (>150 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methoxy carbon (~52 ppm).

-

HMBC: This is the key to assembly. A correlation from the methyl protons (~3.70 ppm) to the ester carbonyl carbon (~171 ppm) confirms the methyl ester unit. A correlation from the H-2 proton to this same carbonyl carbon links the ester to the piperazine ring at the correct position. Finally, a correlation from the H-6 proton to the Boc carbonyl carbon (~155 ppm) definitively places the Boc group on N1.

Chiral HPLC: Verifying Enantiomeric Purity

Expertise & Causality: The (S) designation in the compound's name is a critical stereochemical claim that must be experimentally verified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining enantiomeric excess (% ee).[12][13] The choice of a chiral stationary phase (CSP) is crucial; polysaccharide-based columns are often effective for separating piperazine derivatives.[12][14][15]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Chromatography:

-

Column: A polysaccharide-based CSP, such as a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel).[12]

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization to achieve baseline separation (Resolution > 1.5).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[12]

-

Detection: UV detector at 205 nm, where the ester and urethane groups absorb.[12]

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. To confirm which peak corresponds to which enantiomer, an authentic racemic standard should be run, followed by spiking the sample with a small amount of the known (R)-enantiomer if available.

Data Interpretation

A successful analysis will show a single, sharp peak for the sample, corresponding to the retention time of the (S)-enantiomer. The enantiomeric excess (% ee) is calculated using the peak areas of the major (S) and minor (R) enantiomers:

% ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100[12]

For a sample to be considered enantiopure, the % ee should be >99%.

Caption: Workflow for chiral purity determination via HPLC.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of accumulating and synthesizing corroborating evidence from a suite of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula. FTIR identifies the essential functional groups. A full complement of NMR experiments meticulously maps the atomic connectivity. Finally, chiral HPLC provides the definitive confirmation of the absolute stereochemistry at the C2 center. Only when the data from all these experiments are in complete agreement can the structure be considered fully and unambiguously elucidated. This rigorous, self-validating approach is fundamental to ensuring the quality and reliability of chemical building blocks used in the advancement of science and medicine.

References

- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem.

- This compound. Smolecule.

- This compound(796096-64-5) 1H NMR spectrum. ChemicalBook.

- A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. Benchchem.

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- This compound. ChemicalBook.

- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? Boc Sciences.

- Molecular Structure Characterisation and Structural Elucidation. Intertek.

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Benchchem.

- Structure elucidation – Knowledge and References. Taylor & Francis.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

- This compound | CAS 796096-64-5. Santa Cruz Biotechnology.

- 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Organic Chemistry - Structure Elucidation. YouTube.

- This compound. Benchchem.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.

Sources

- 1. Buy this compound | 796096-64-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 796096-64-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. jchps.com [jchps.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Foreword: Charting a Practical Course for a Privileged Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, this guide offers a detailed, field-proven pathway for the synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester. This chiral building block is of significant interest due to the prevalence of the piperazine motif in a vast array of therapeutic agents. While a theoretical synthesis commencing from the bulk chemical diethanolamine is conceivable, this guide deliberately pivots to a more robust and stereochemically precise strategy. Our synthetic design prioritizes efficiency, scalability, and, most critically, control of chirality by leveraging a readily available chiral pool starting material. This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that explains not just the "how," but the fundamental "why" behind each strategic and procedural choice. Every protocol herein is designed as a self-validating system, grounded in established, peer-reviewed chemical literature to ensure both trustworthiness and reproducibility.

Retrosynthetic Analysis and Strategic Rationale

A preliminary investigation into a linear synthesis beginning with the cyclization of diethanolamine reveals a significant and non-trivial challenge: the regioselective and stereoselective introduction of a carboxylic acid group at the C-2 position of the pre-formed piperazine ring. Methods for direct C-H functionalization of N-Boc piperazine, such as asymmetric lithiation, are often complex, require specialized chiral ligands, and present considerable optimization hurdles.[1][2]

Therefore, a more pragmatic and elegant retrosynthetic strategy is proposed. This convergent approach disconnects the target molecule to reveal key synthons, logically leading to the selection of a chiral precursor that already contains the desired stereochemistry.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies L-serine as an ideal, cost-effective starting material from the chiral pool. By building the piperazine ring from L-serine, the (S)-stereochemistry at the C-2 position is established from the outset, obviating the need for a challenging chiral resolution step later in the synthesis. The core of this strategy involves the formation of a chiral piperazin-2-one intermediate, which is then selectively reduced to the desired piperazine.

The Synthetic Pathway: From L-Serine to the Target Molecule

The forward synthesis is a multi-step process designed for clarity and reproducibility. Each stage is accompanied by a detailed protocol and an explanation of the underlying chemical principles.

Caption: Overview of the synthetic workflow.

Step 1: Synthesis of (S)-4-N-Boc-5-oxopiperazine-2-carboxylic acid

This crucial first phase establishes the chiral heterocyclic core. The synthesis, adapted from the work of Guitot et al., involves a straightforward sequence starting from commercially available L-serine.[3]

Experimental Protocol:

-

N-Boc Protection of L-Serine:

-

Dissolve L-serine (1.0 eq) in a 1:2 mixture of 1 N sodium hydroxide and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while maintaining the temperature.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an acidic workup to isolate N-Boc-L-serine.

-

-

Formation of the Piperazin-2-one Ring:

-

The detailed multi-step procedure to convert N-Boc-L-serine into the cyclized product, (S)-4-N-Boc-5-oxopiperazine-2-carboxylic acid, is thoroughly described in the supporting information of the cited literature.[1] This typically involves activation of the serine hydroxyl group, displacement with an amino-ester equivalent, and subsequent intramolecular cyclization.

-

Causality and Expertise: Starting with L-serine directly installs the desired (S)-stereochemistry at the alpha-carbon, which becomes the C-2 position of the piperazine ring. The Boc group serves a dual purpose: it protects the amine during the initial steps and activates the nitrogen for the cyclization process. This strategy is superior to a de novo synthesis from achiral materials as it avoids a late-stage, often inefficient, chiral resolution.

| Parameter | Value | Reference |

| Starting Material | L-Serine | [3] |

| Key Reagents | Boc₂O, Ethyl Glyoxylate (or equivalent) | [1][3] |

| Solvents | Dioxane, Water, various organic solvents | [1][3] |

| Typical Overall Yield | 40-50% over multiple steps | [3] |

Step 2: Methyl Esterification of the Carboxylic Acid

To prevent side reactions during the subsequent reduction of the lactam, the carboxylic acid functional group must be protected. A simple and effective method is its conversion to a methyl ester.

Experimental Protocol:

-

Dissolve (S)-4-N-Boc-5-oxopiperazine-2-carboxylic acid (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

-

Add finely powdered potassium carbonate (K₂CO₃, 2.5 eq).

-

Add methyl iodide (CH₃I, 2.0 eq) dropwise to the suspension.[4]

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl (S)-4-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylate.

Causality and Expertise: The use of methyl iodide with potassium carbonate is a classic Sₙ2 reaction for esterification. It is a safer and more scalable alternative to using diazomethane, which is highly toxic and explosive.[5][6] The ester protection is crucial because borane reagents would otherwise reduce the carboxylic acid to a primary alcohol.

| Parameter | Value | Reference |

| Substrate | (S)-4-N-Boc-5-oxopiperazine-2-carboxylic acid | [7] |

| Reagents | Methyl Iodide, Potassium Carbonate | [4] |

| Solvent | Acetone or DMF | [5] |

| Temperature | Room Temperature | [4] |

| Typical Yield | >85% | [5][8] |

Step 3: Selective Reduction of the Lactam Carbonyl

With the carboxylic acid protected, the amide (lactam) carbonyl can be selectively reduced to a methylene group, thus forming the piperazine ring. Borane reagents are exceptionally well-suited for this transformation due to their high chemoselectivity for amides over esters and carbamates.[9]

Experimental Protocol:

-

Under an inert atmosphere (argon or nitrogen), dissolve methyl (S)-4-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add borane dimethylsulfide complex (BH₃·DMS, approx. 2.5-3.0 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and then gently reflux for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Acidify the mixture with 2N HCl and stir for 1 hour to hydrolyze the amine-borane complex.

-

Basify the aqueous solution with NaOH or K₂CO₃ and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound. This intermediate typically has a free amine at the N1 position after acidic workup may partially cleave the Boc group, or more likely, the product is (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester. Assuming the Boc group at N4 remains, the product is isolated.

Causality and Expertise: Borane reagents, like BH₃·DMS, are Lewis acids that coordinate to the lone pair of the amide oxygen, activating the carbonyl for hydride delivery.[9] This mechanism is highly effective for reducing amides and lactams. Critically, under controlled conditions, boranes are significantly less reactive towards esters and carbamates (like the Boc group) than stronger reducing agents such as lithium aluminum hydride (LiAlH₄).[10][11] This chemoselectivity is the cornerstone of this step, allowing for the targeted transformation without disturbing other functional groups.

| Parameter | Value | Reference |

| Substrate | Methyl (S)-4-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylate | N/A |

| Reagent | Borane dimethylsulfide complex (BH₃·DMS) | [12][13] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [14] |

| Temperature | 0 °C to Reflux | [14] |

| Typical Yield | 70-90% | [12] |

Step 4: Final N1-Boc Protection

The product from the reduction step is (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester. To arrive at the target molecule, the Boc group must be on the N1 nitrogen. This requires a deprotection-reprotection sequence.

Experimental Protocol:

-

N4-Boc Deprotection:

-

Dissolve the product from Step 3 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the dihydrochloride salt of (S)-piperazine-2-carboxylic acid methyl ester.

-

-

Selective N1-Boc Protection:

-

Dissolve the resulting salt in a solvent mixture like DCM and water.

-

Cool to 0 °C and add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the salt.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in DCM.

-

Stir the biphasic mixture vigorously at 0 °C to room temperature for 4-12 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to afford the final product, this compound.

-

Causality and Expertise: The standard acidic conditions for Boc group removal are well-established.[15] The subsequent reprotection is a critical step. By using a controlled amount of Boc₂O (close to 1.0 equivalent) at a low temperature, we can favor mono-protection over di-protection. The N4 nitrogen, being adjacent to the ester group, is slightly less nucleophilic than the N1 nitrogen, which can aid in selectivity, although careful control of stoichiometry is the primary method for achieving the desired mono-protection.

| Parameter | Value | Reference |

| Substrate | (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester | N/A |

| Reagents | TFA or HCl; Boc₂O, Et₃N or NaHCO₃ | [15][16] |

| Solvents | Dichloromethane, Dioxane, Water | [15] |

| Temperature | 0 °C to Room Temperature | [15] |

| Typical Yield | 75-90% for the two-step sequence | [16] |

Conclusion and Future Perspectives

The synthetic route detailed in this guide represents a robust, reliable, and stereochemically controlled method for the preparation of this compound. By strategically starting with L-serine, this pathway circumvents the significant challenges associated with the direct functionalization of a piperazine ring derived from diethanolamine. The protocols provided are based on well-established and scalable chemical transformations, making this guide a valuable resource for medicinal chemists and process development scientists. The principles of chemoselective reduction and strategic protecting group manipulation highlighted here are broadly applicable across the landscape of complex molecule synthesis. As the demand for novel, chiral piperazine-containing drug candidates continues to grow, efficient and logical synthetic strategies such as this will remain indispensable to the advancement of pharmaceutical research.

References

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed, PMID: 19788176. [Link]

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2016). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. figshare. [Link]

-

Gutiérrez, S., et al. (2019). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemSusChem. [Link]

-

Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link]

-

Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. [Link]

-

Various Authors. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? ResearchGate. [Link]

-

Various Authors. (n.d.). Reduction of amides by boranes. ResearchGate. [Link]

-

Various Authors. (n.d.). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. ResearchGate. [Link]

-

Gribble, G. W. (2019). Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ResearchGate. [Link]

-

ACS Green Chemistry Institute. (2026). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Unknown Author. (n.d.). How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? Chemsrc.com. [Link]

-

Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry. [Link]

-

Aurelio, L. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Garner, P., & Park, J. M. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. [Link]

-

Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

-

Various Authors. (2009). Amide reduction: LiAlH4 vs BH3. Sciencemadness.org. [Link]

-

Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions... PubMed Central. [Link]

-

Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Firth, J. D., O'Brien, P., & Campos, K. R. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Oakwood Chemical. (n.d.). (S)-1-Boc-piperazine-2-carboxylic acid, min 97%, 100 grams. Oakwood Chemical. [Link]

-

Unknown Author. (2015). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (2). Organic Syntheses, 92, 237. [Link]

-

Chemdad. (n.d.). N-Boc-piperazine-2-carboxylic acid methyl ester. Chongqing Chemdad Co., Ltd. [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

Wróblewska, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

-

Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 10. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sciencemadness Discussion Board - Amide reduction: LiAlH4 vs BH3 - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. jgtps.com [jgtps.com]

Chiral piperazine derivatives in medicinal chemistry

An In-depth Technical Guide to Chiral Piperazine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of chiral piperazine derivatives, a cornerstone scaffold in modern medicinal chemistry. We will dissect the fundamental principles that render this motif a "privileged" structure, explore the nuances of its stereoselective synthesis, and illuminate its application through real-world case studies of marketed drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of chiral piperazines in their discovery programs.

The Piperazine Moiety: A Privileged Scaffold in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a vast number of approved drugs. Its prevalence is not coincidental; it stems from a unique combination of physicochemical and structural properties that make it an ideal building block for modulating biological activity.

The true power of the piperazine scaffold is unlocked with the introduction of chirality. A chiral center on a substituent attached to the piperazine ring, or on the ring itself, introduces a level of three-dimensional complexity that is critical for selective interaction with biological targets. This stereochemical control dictates the orientation of key pharmacophoric groups, leading to significant differences in potency, selectivity, and metabolic stability between enantiomers.

A key feature of the piperazine ring is its ability to exist in a stable chair conformation. This conformational rigidity allows for the precise and predictable positioning of substituents in either axial or equatorial orientations. When combined with a chiral center, this pre-organization of the molecule can significantly enhance binding affinity to a target protein by minimizing the entropic penalty of binding. Furthermore, the two nitrogen atoms of the piperazine core offer versatile handles for chemical modification. The basicity of these nitrogens (typically with pKa values in the range of 5-9) can be fine-tuned through electronic modifications of their substituents. This allows for the optimization of aqueous solubility and pharmacokinetic properties, which are critical for drug efficacy.

Stereoselective Synthesis of Chiral Piperazine Derivatives

The synthesis of enantiomerically pure piperazine derivatives is a critical challenge in medicinal chemistry. Several strategies have been developed to address this, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

Classical Resolution

One of the oldest but still relevant methods for obtaining enantiomerically pure piperazines is classical resolution. This involves the formation of diastereomeric salts by reacting a racemic piperazine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. While conceptually simple, this method is often laborious, and the maximum theoretical yield for the desired enantiomer is only 50%.

Asymmetric Synthesis

Modern synthetic organic chemistry offers a plethora of methods for the asymmetric synthesis of chiral piperazines, providing direct access to the desired enantiomer with high stereocontrol.

A robust and widely used method involves the nucleophilic ring-opening of a chiral epoxide with an appropriately substituted ethylenediamine derivative. This reaction proceeds via an SN2 mechanism, resulting in a predictable and controllable stereochemical outcome. The subsequent intramolecular cyclization, often under basic conditions, affords the desired chiral piperazine.

Experimental Protocol: Synthesis of (R)-2-methylpiperazine from (R)-propylene oxide

-

Step 1: Ring-opening of Epoxide. To a solution of ethylenediamine (2.0 eq) in ethanol at 0 °C, add (R)-propylene oxide (1.0 eq) dropwise.

-

Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Step 3: Cyclization. Upon completion, add a catalytic amount of a strong base, such as sodium ethoxide, and heat the reaction mixture to reflux for 6 hours.

-

Step 4: Work-up and Purification. Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the enantiomerically enriched (R)-2-methylpiperazine.

Another powerful strategy is the asymmetric hydrogenation of a tetrahydropyrazine precursor. This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Ru-BINAP), to deliver hydrogen to one face of the double bond preferentially. This method can be highly efficient and enantioselective, providing access to a wide range of chiral piperazines.

Chiral Pool Synthesis

The use of readily available chiral starting materials, or the "chiral pool," is an economical and practical approach. Natural amino acids, for example, can be converted into chiral piperazinones, which can then be reduced to the corresponding chiral piperazines. This strategy leverages the inherent chirality of natural products to construct the desired stereocenter.

Diagram: Synthetic Strategies for Chiral Piperazines

Caption: Overview of major synthetic routes to enantiomerically pure piperazine derivatives.

Case Studies: Chiral Piperazines in Marketed Drugs

The impact of chiral piperazine derivatives is best illustrated through their successful incorporation into a diverse range of therapeutic agents. The following case studies highlight how the unique properties of this scaffold have been harnessed to achieve desired clinical outcomes.

Aripiprazole (Abilify) - Atypical Antipsychotic

Aripiprazole is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The core of the aripiprazole structure features a piperazine ring, but the chirality is introduced in the long side chain. However, many second-generation antipsychotics, such as olanzapine, utilize a chiral piperazine ring directly. The piperazine moiety is crucial for the drug's interaction with these G-protein coupled receptors and contributes to its favorable pharmacokinetic profile.

Cetirizine (Zyrtec) - Antihistamine

Cetirizine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. It is the active enantiomer of hydroxyzine's carboxylic acid metabolite. The chiral center, bearing a carboxylic acid group, is attached to one of the piperazine nitrogens. This specific stereochemistry is essential for its high affinity and selectivity for the histamine H1 receptor. The presence of the piperazine ring and the carboxylic acid group contributes to its low penetration of the blood-brain barrier, resulting in reduced sedative effects compared to first-generation antihistamines.

Kinase Inhibitors in Oncology

In the realm of oncology, numerous kinase inhibitors incorporate a chiral piperazine scaffold. For instance, certain inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) utilize this motif. The piperazine ring often serves as a linker between different recognition elements of the inhibitor, and its conformational rigidity helps to properly orient these elements within the ATP-binding pocket of the kinase. The chirality is often introduced to create specific interactions with amino acid residues in the kinase domain, thereby enhancing potency and selectivity.

Table: Physicochemical Properties of Selected Piperazine-Containing Drugs

| Drug Name | Therapeutic Area | Key Chiral Feature | pKa (most basic N) | LogP |

| Aripiprazole | Antipsychotic | Chiral side chain | 7.6 | 4.99 |

| Cetirizine | Antihistamine | (R)-enantiomer | 7.9 | 2.9 |

| Imatinib | Anticancer | N-methylpiperazine | 8.07 | 4.6 |

| Olanzapine | Antipsychotic | Chiral piperazine | 7.8 | 2.9 |

Structure-Activity Relationship (SAR) and Conformational Analysis